molecular formula C11H11N3O2S B1523232 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid CAS No. 1094703-32-8

2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid

Cat. No. B1523232
M. Wt: 249.29 g/mol
InChI Key: OPSWYGKIHTYDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid” is an organic compound with the chemical formula C11H11N3O2S . It appears as a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolin-2-yl group attached to a methylthio group, which is further connected to an acetic acid group . The molecular weight of the compound is 249.29 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Biological Activities

A comprehensive study on the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles has led to the development of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These compounds were synthesized through a series of reactions involving sulfanilamide, sulfacetamide, and hydrazine hydrate, resulting in various derivatives with potential antipyretic and anti-inflammatory activities. The synthesis process showcases the chemical versatility and potential pharmacological applications of compounds related to 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid derivatives (Ghorab, Ismail, & Abdalla, 2010).

Antimicrobial Evaluation

Research into the synthesis, characterization, and antimicrobial evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety has highlighted the potential of quinazoline derivatives in combating microbial resistance. These derivatives have shown potent activity against various microbes, especially when substituted with halogen groups, indicating their potential as less toxic antimicrobial agents (Ghosh, Verma, Mukerjee, & Mandal, 2015).

Anticonvulsant Activity Studies

A study on the synthesis and evaluation of anticonvulsant activities of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has developed a series of acetamides showing promise for anticonvulsive action. The research underscores the significance of structural modification in enhancing biological activity, with specific derivatives improving convulsive syndrome rates in experimental models without impairing motor coordination, suggesting a novel approach to anticonvulsant therapy (El Kayal et al., 2019).

Novel Synthesis Methods

Explorations into green synthesis methods have yielded environmentally friendly procedures for creating 2,3-dihydroquinazolin-4(1H)-ones, utilizing lactic acid as a catalyst under solvent-free conditions. This research not only provides a novel pathway for synthesizing quinazolinone derivatives but also emphasizes the role of green chemistry in pharmaceutical synthesis, offering a sustainable alternative to traditional synthesis routes (Zhaleh, Hazeri, & Maghsoodlou, 2016).

Safety And Hazards

Specific safety data for this compound is currently unavailable online . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

2-[(4-aminoquinazolin-2-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-11-7-3-1-2-4-8(7)13-9(14-11)5-17-6-10(15)16/h1-4H,5-6H2,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSWYGKIHTYDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CSCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Reactant of Route 2
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Reactant of Route 3
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Reactant of Route 4
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Reactant of Route 5
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.